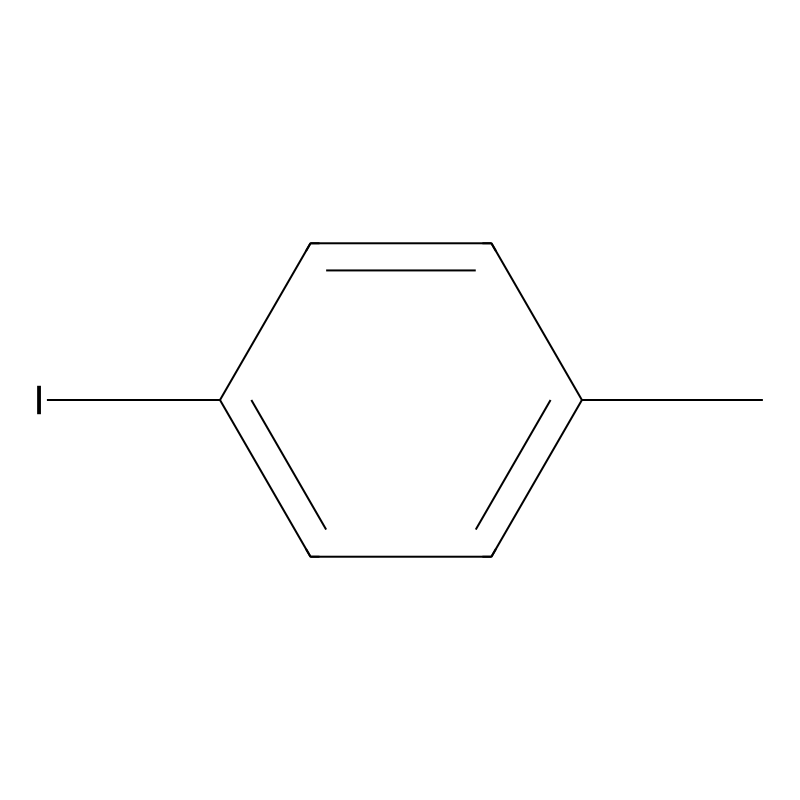4-Iodotoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
4-Iodotoluene is used as a building block in organic synthesis . It’s often used in reactions such as the Suzuki-Miyaura coupling reaction with phenylboronic acid . This reaction is catalyzed by (Ni,Mg)3Si2O5(OH)4 solid-solution nanotubes loaded with palladium .
Pharmaceutical Intermediates
Liquid Crystal Display (LCD) Chemicals
4-Iodotoluene is used in the production of polarizing films for Liquid Crystal Display (LCD) chemicals . These films are an essential component of LCD screens, which are used in everything from televisions and computer monitors to smartphones and digital watches.
Preparation of Other Iodinated Compounds
4-Iodotoluene can be used as a starting material for the synthesis of other iodinated compounds . For example, it can be used to prepare 2-iodobenzoic acid and 4-iodobenzoic acid through oxidation of the methyl group .
Material for Electrophilic Aromatic Substitution
4-Iodotoluene can be prepared from toluene through an electrophilic aromatic substitution reaction with a mixture of iodine and nitric acid . This makes it a useful material for studying and performing electrophilic aromatic substitution reactions in the laboratory .
Production of Polarizing Films for LCDs
4-Iodotoluene is used in the production of polarizing films for Liquid Crystal Display (LCD) chemicals . These films are an essential component of LCD screens, which are used in everything from televisions and computer monitors to smartphones and digital watches .
Preparation of Iodobenzoic Acids
The methyl group of 4-Iodotoluene can be oxidized using potassium permanganate to form 4-iodobenzoic acid . This reaction is a common method for the preparation of iodobenzoic acids, which are useful intermediates in organic synthesis .
Cross-Coupling Reactions
4-Iodotoluene can undergo various cross-coupling reactions. For example, it can participate in the Suzuki-Miyaura coupling reaction with phenylboronic acid , and in the Sonogashira cross-coupling reaction with phenylacetylene . These reactions are widely used in the synthesis of complex organic molecules .
4-Iodotoluene, also known as benzene, 1-iodo-4-methyl-, is an organic compound with the molecular formula and a molecular weight of approximately 218.04 g/mol. It is characterized by a methyl group attached to a benzene ring, with an iodine atom located at the para position relative to the methyl group. This compound is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents. Its structure can be represented as follows:
textCH3 |C6H4-I
4-Iodotoluene is utilized primarily in organic synthesis and serves as a precursor for various
- Suzuki-Miyaura Coupling: This reaction involves coupling 4-iodotoluene with phenylboronic acid in the presence of a palladium catalyst, leading to biphenyl compounds .
- Oxidation: The methyl group can be oxidized using potassium permanganate to yield 4-iodobenzoic acid.
- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, making it useful for synthesizing other organic compounds .
4-Iodotoluene can be synthesized through several methods:
- Direct Halogenation: Toluene can be treated with iodine in the presence of an oxidizing agent to yield 4-iodotoluene.
- From Aryl Chlorides: Aryl chlorides can react with sodium iodide in acetone, leading to the formation of 4-iodotoluene .
- Using Fluorine Gas: A method involves reacting sodium carbonate with aryl chloride and fluorine gas under controlled conditions .
Several compounds share structural similarities with 4-iodotoluene, including:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| Iodobenzene | Benzene, iodo- | Lacks methyl group; more reactive towards nucleophiles. |
| 2-Iodotoluene | Benzene, 1-iodo-2-methyl | Iodine at ortho position; different reactivity profile. |
| 3-Iodotoluene | Benzene, 1-iodo-3-methyl | Iodine at meta position; distinct electronic effects. |
| 4-Bromotoluene | Benzene, 1-bromo-4-methyl | Bromine instead of iodine; generally less reactive than iodides. |
4-Iodotoluene's unique placement of the iodine atom at the para position relative to the methyl group distinguishes it from these similar compounds, affecting its reactivity and applications.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H302 (36.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H303 (10.53%): May be harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (78.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.53%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (42.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
Mizoroki-heck-type reaction mediated by potassium tert-butoxide
Eiji Shirakawa, Xuejing Zhang, Tamio HayashiPMID: 21472936 DOI: 10.1002/anie.201008220
Abstract
Spin-orbit ab initio investigation of photolysis of o-, m-, and p-iodotoluene
Ya-Jun Liu, Yan-Cong Tian, Wei-Hai FangPMID: 20078160 DOI: 10.1063/1.3290952
Abstract
The multistate second order multiconfigurational perturbation theory in conjunction with spin-orbit interaction through complete active space state interaction (MS-CASPT2/CASSI-SO) was employed to calculate the potential energy curves for the ground and low-lying excited states of o-, m-, and p-iodotoluene along the assumed photolysis reaction coordinates. The mechanism and channels leading to products I((2)P(3/2)) and I( *)((2)P(3/2)) for o-, m-, and p-iodotoluene photolysis at 266 and 304 nm were elucidated with the computed potential energy curves and the surface crossing points. The effects of methyl substituent and heavy atom on the photodissociation mechanism were discussed by the comparison to related alkyl and aryl halides.[Information on basics of MAC for m-toluate iodide in the air of work area]
V I Sokolov, A V Kuznetsov, R V Korneeva, E N GritsunPMID: 1305551 DOI:








